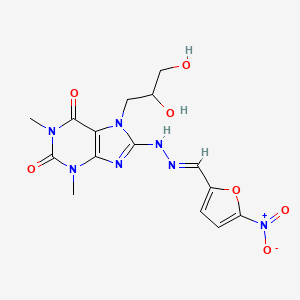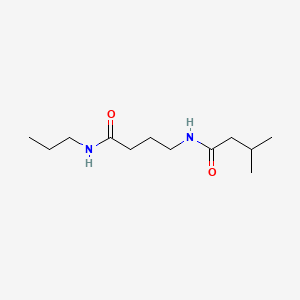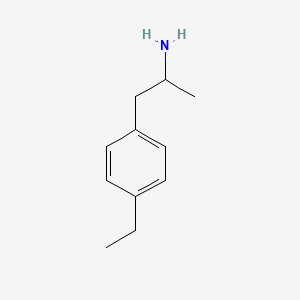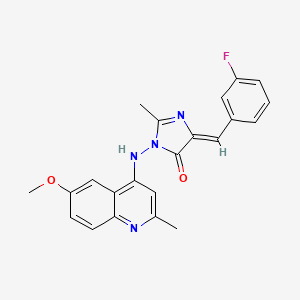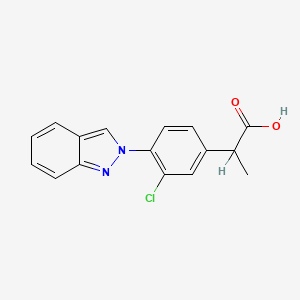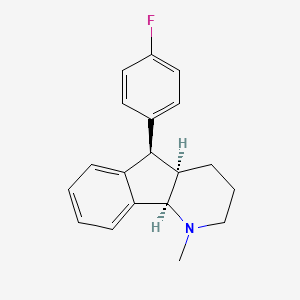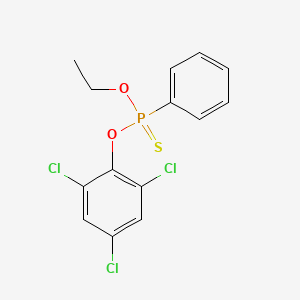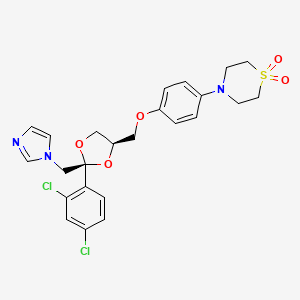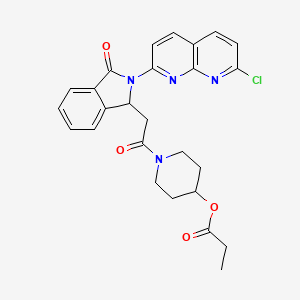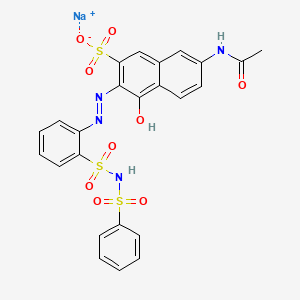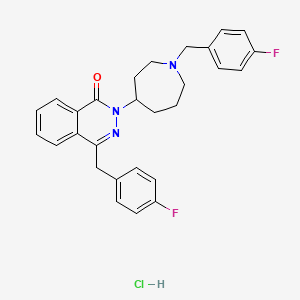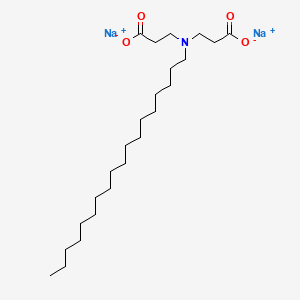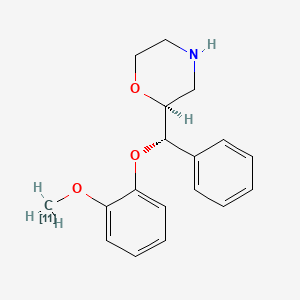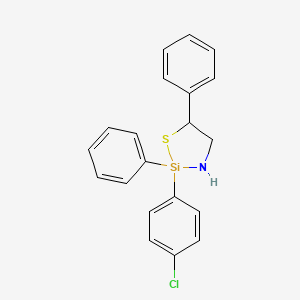
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane is a complex organic compound that features a unique structure incorporating silicon, sulfur, nitrogen, and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane typically involves multiple steps. One common method includes the reaction of p-chlorophenyl magnesium bromide with diphenylsilane, followed by the introduction of sulfur and nitrogen atoms through a series of substitution reactions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the silicon or nitrogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with LiAlH₄ can produce silanes or amines.
科学的研究の応用
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the presence of the silicon atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their biological activities.
Silacyclopentanes: Compounds with a silicon-containing five-membered ring.
Diphenyl Compounds: Molecules with two phenyl groups, often used in organic synthesis.
Uniqueness
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane stands out due to its combination of silicon, sulfur, nitrogen, and chlorine atoms in a single molecule. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
102367-62-4 |
|---|---|
分子式 |
C20H18ClNSSi |
分子量 |
368.0 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2,5-diphenyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C20H18ClNSSi/c21-17-11-13-19(14-12-17)24(18-9-5-2-6-10-18)22-15-20(23-24)16-7-3-1-4-8-16/h1-14,20,22H,15H2 |
InChIキー |
PMMGQZVZNXFYQF-UHFFFAOYSA-N |
正規SMILES |
C1C(S[Si](N1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


